3-(Boc-amino)-3-(3-nitrophenyl)propionic acid
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Overview
Description
3-(Boc-amino)-3-(3-nitrophenyl)propionic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenyl group attached to a propionic acid backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the propionic acid backbone: This can be achieved through various methods, such as the Michael addition of a nitrophenyl derivative to an acrylate followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 3-(Boc-amino)-3-(3-aminophenyl)propionic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Boc-amino)-3-(3-nitrophenyl)propionic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of peptide mimetics and other biologically active compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid would depend on its specific application. For example, in medicinal chemistry, it might act as a prodrug that releases an active compound upon metabolic conversion. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-3-(4-nitrophenyl)propionic acid: Similar structure but with the nitro group in the para position.
3-(Boc-amino)-3-(2-nitrophenyl)propionic acid: Similar structure but with the nitro group in the ortho position.
Uniqueness
3-(Boc-amino)-3-(3-nitrophenyl)propionic acid is unique due to the specific positioning of the nitro group on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSDZTCJXHBUGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373557 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284492-22-4 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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